molecular formula C19H21NO6S B6663442 2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid

2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid

Cat. No.: B6663442
M. Wt: 391.4 g/mol
InChI Key: CIMOVWBFURPOQB-UHFFFAOYSA-N
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Description

2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a benzenesulfonylmethyl group attached to a benzoyl moiety, which is further linked to an amino acid derivative. The presence of methoxy and methyl groups adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid typically involves multi-step organic reactions. One common approach starts with the sulfonylation of benzyl chloride to form benzenesulfonylmethyl chloride. This intermediate is then reacted with 3-aminobenzoyl chloride under controlled conditions to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under precise temperature and pressure conditions. The use of automated systems ensures consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methylpropanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxypropanoic acid: Lacks the methyl group, potentially altering its physical and chemical properties.

Uniqueness

The presence of both methoxy and methyl groups

Properties

IUPAC Name

2-[[3-(benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-19(13-26-2,18(22)23)20-17(21)15-8-6-7-14(11-15)12-27(24,25)16-9-4-3-5-10-16/h3-11H,12-13H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMOVWBFURPOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)NC(=O)C1=CC=CC(=C1)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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